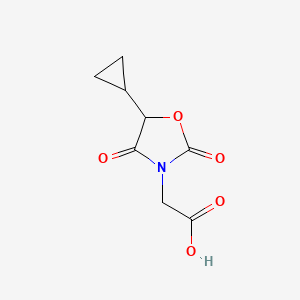
2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid is a synthetic organic compound characterized by its unique oxazolidinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclopropylamine with diethyl oxalate to form an intermediate, which is then cyclized to produce the oxazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or the acetic acid moiety.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]acetate
- 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
Uniqueness
2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid is unique due to its specific cyclopropyl and oxazolidinone moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H9NO5 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
2-(5-cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO5/c10-5(11)3-9-7(12)6(4-1-2-4)14-8(9)13/h4,6H,1-3H2,(H,10,11) |
InChI Key |
NNTTUALSSHUVNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C(=O)N(C(=O)O2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


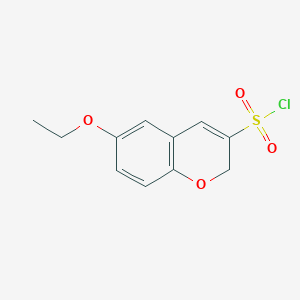
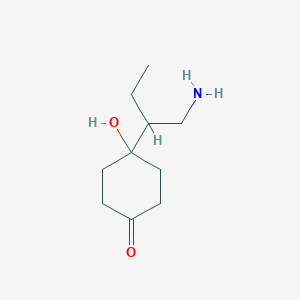
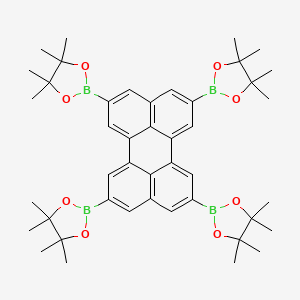
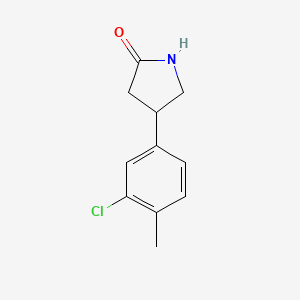
![Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate](/img/structure/B13170687.png)
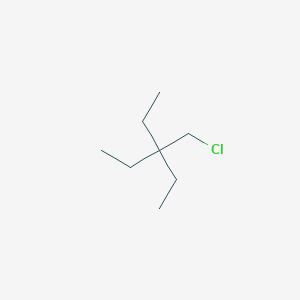
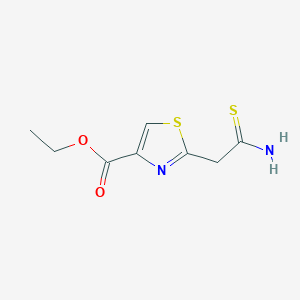
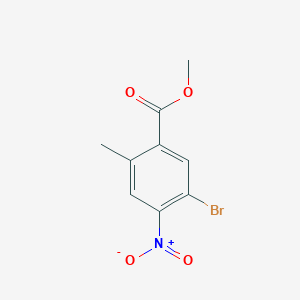
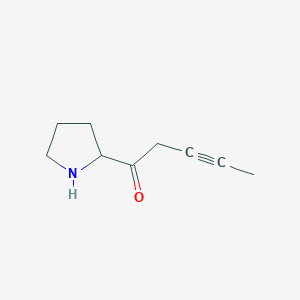
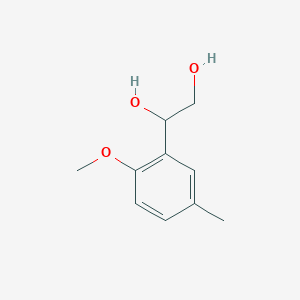
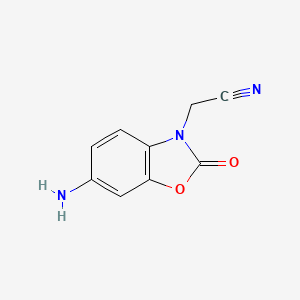

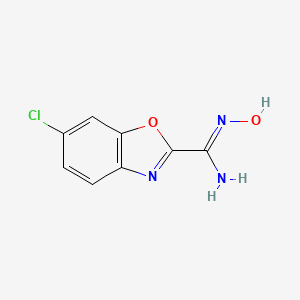
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid](/img/structure/B13170735.png)
